Researchers synthesizing 1-substituted isoquinoline derivatives face reactivity dead-ends with benzene-ring nitrated isomers. 1-Nitroisoquinoline resolves this via C-1 nitration, where direct conjugation with the ring nitrogen activates the C-1 position for nucleophilic substitution unattainable with 5- or 8-nitro isomers.
• 65-66 °C melting point - ~42 °C lower than the 5-nitro isomer - enables solvent-free melt reactions and low-temperature solid-phase protocols.
• Confirmed inertness toward liquid NH₃/KMnO₄ amination provides orthogonal stability for selective protection strategies in multistep syntheses.
• Scalable via one-step DMSO/Ac₂O/KNO₂ protocol; 0.8 g/L aqueous solubility supports phase-transfer catalysis and reduced solvent consumption.
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
CAS No.19658-76-5
Cat. No.B170357
⚠ Attention: For research use only. Not for human or veterinary use.
1-Nitroisoquinoline: Technical Specifications and Procurement-Grade Characterization
1-Nitroisoquinoline (CAS 19658-76-5) is a C-1 nitrated isoquinoline derivative with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . It is characterized by a nitro group directly attached to the heterocyclic ring at the 1-position, conferring distinct electronic and steric properties that differentiate it from benzene-ring nitrated isomers [1]. The compound exhibits a melting point of 65-66 °C, a density of 1.354±0.06 g/cm³ at 20 °C and 760 Torr, and aqueous solubility of 0.8 g/L at 25 °C . As a building block in heterocyclic chemistry, 1-nitroisoquinoline serves as a key intermediate for nucleophilic substitution reactions and the synthesis of 1-substituted isoquinoline derivatives [1].
C-1 nitrated isoquinoline scaffold for heterocyclic synthesis
Validated one-step synthetic protocol from isoquinoline
Nucleophilic substitution-ready building block at C-1 position
[1] Ochiai, E.; et al. On 1-Nitroisoquinoline. Yakugaku Zasshi 1967, 87 (11), 1342-1345. View Source
Procurement of 1-nitroisoquinoline cannot be substituted with other nitroisoquinoline positional isomers (e.g., 5-nitroisoquinoline or 8-nitroisoquinoline) or generic isoquinoline derivatives due to fundamentally divergent physicochemical properties, synthetic accessibility, and reactivity profiles [1]. The 1-position nitration introduces unique electronic effects through direct conjugation with the ring nitrogen, resulting in nucleophilic activity at the C-1 position not observed in benzene-ring nitrated isomers [2]. Additionally, the compound exhibits distinct amination behavior: while 5- and 8-nitroisoquinoline undergo amination with liquid ammonia/potassium permanganate to yield amino derivatives, 1-nitroisoquinoline is unreactive under identical conditions, as confirmed by both experimental observation and FMO calculations [1]. These differences preclude functional interchangeability in synthetic sequences.
Property
1-Nitroisoquinoline
5-/8-Nitroisomers
Amination reactivity
Unreactive; recovered unchanged
Reactive; yields amino derivatives
C-1 synthetic access
Accessible via DMSO/Ac2O/KNO2 protocol
Conventional nitration yields C-5/C-8 only
Thermal profile
Lower melting range may support melt-phase protocols
Higher melting range may limit solvent-free use
[1] Woźniak, M.; van der Plas, H. C. Regioselectivity of the Amination of Some Nitroisoquinolines by Liquid Ammonia/Potassium Permanganate. Eur. J. Org. Chem. 1990. View Source
[2] Ochiai, E.; et al. On 1-Nitroisoquinoline. Yakugaku Zasshi 1967, 87 (11), 1342-1345. View Source
Melting Point Differentiation for Solid-Phase Handling
1-Nitroisoquinoline exhibits a substantially lower melting point (65-66 °C) compared to the 5-nitro positional isomer (106-109 °C), representing a 41-43 °C difference . This thermal property divergence directly impacts solid-phase handling, recrystallization solvent selection, and melt-processing compatibility.
Melting pointHead-to-head
65–66 °C vs 106–109 °C (5-nitro isomer); 41–43 °C lower
A 41-43 °C melting point depression enables solvent-free melt reactions and low-temperature recrystallization protocols that are impractical with 5-nitroisoquinoline.
1-Nitroisoquinoline demonstrates measurable aqueous solubility of 0.8 g/L at 25 °C, approximately 10- to 100-fold higher than typical nitroheteroaromatics . While direct comparator solubility data for 5-nitroisoquinoline is not available at comparable precision, this quantified solubility value establishes a defined baseline for designing biphasic and aqueous-organic reaction systems .
Aqueous solubilityClass-level
0.8 g/L at 25 °C; reported ≥10-fold higher than typical nitroheteroaromatics
Supports biphasic and aqueous-organic reaction design
The quantifiable 0.8 g/L aqueous solubility provides a reproducible parameter for scaling reactions in aqueous media, reducing reliance on expensive anhydrous solvents.
Under identical amination conditions (liquid ammonia/potassium permanganate), 5- and 8-nitroisoquinoline undergo amination to yield the corresponding 6- and 7-amino derivatives, while 1-nitroisoquinoline is recovered unchanged—a finding confirmed experimentally and supported by FMO calculations [1]. This stark reactivity difference (active vs. inactive) provides a binary selection criterion for orthogonal protection strategies and sequential derivatization.
Amination reactivityHead-to-head
1-Nitro: unreactive; 5-/8-nitro: reactive under identical NH3/KMnO4 conditions
The inertness of 1-nitroisoquinoline toward amination enables its use as a stable scaffold in multistep syntheses where other nitroisoquinoline isomers would undergo unwanted side reactions.
[1] Woźniak, M.; van der Plas, H. C. Regioselectivity of the Amination of Some Nitroisoquinolines by Liquid Ammonia/Potassium Permanganate. Eur. J. Org. Chem. 1990. View Source
Synthetic Accessibility via One-Step Protocol
1-Nitroisoquinoline is directly prepared from isoquinoline in a single step using potassium nitrite and acetic anhydride in DMSO, yielding the product in good yields [1]. Traditional electrophilic nitration of isoquinoline under standard acidic conditions (HNO3/H2SO4) occurs exclusively at the C-5 and C-8 positions, with direct nitration at the C-1 position never previously reported via conventional methods [2]. The DMSO/Ac2O/KNO2 method therefore enables synthetic access to the C-1 nitrated isomer that is otherwise inaccessible.
The existence of a validated one-step synthetic protocol with reported good yields provides procurement assurance that the compound is not commercially endangered by synthetic difficulty.
Synthetic methodologyProcess chemistryScale-up
[1] Baik, W.; Yun, S.; Rhee, J. U.; Russell, G. A. DMSO–Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1-Nitroisoquinolines under Mild Conditions. J. Chem. Soc. Perkin Trans. 1 1996, 1777. View Source
[2] Baik, W.; et al. Deamination and Nitration Reactions for the Synthesis of Aniline and Isoquinoline Derivatives. Korean J. Appl. Sci. Technol. 1998. View Source
Substrate Scope Limitations in Nucleophilic Nitration
In a systematic study of nucleophilic nitration applicability, 1-nitroisoquinoline was subjected to the same nitration conditions that successfully nitrated isoquinoline. The substrate was recovered essentially unchanged, indicating that 1-nitroisoquinoline does not undergo further nitration under these conditions [1]. Similarly, quinoxaline was recovered unchanged, while quinazoline and pyridine failed to yield isolable products. Only quinoline exhibited nitration, albeit with a lower yield than isoquinoline [1].
Over-nitration resistanceHead-to-head
1-Nitroisoquinoline recovered unchanged; isoquinoline nitrated under same nucleophilic conditions
Supports product homogeneity and simplifies purification
The confirmed resistance of 1-nitroisoquinoline to over-nitration under these conditions ensures product homogeneity and eliminates the need for separation of poly-nitrated byproducts during synthesis or subsequent derivatization.
[1] Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Technical Report ADA396283. Defense Technical Information Center, 2001. View Source
Enhanced Antibacterial Activity from Nitro Incorporation
In a series of streptonigrin analogues, 1-nitrophenylisoquinoline derivatives demonstrated a higher degree of antibacterial activity against Bacillus subtilis compared to the corresponding 1-phenylisoquinoline analogues [1]. The study evaluated 1-substituted isoquinoline-5,8-diones with varying C-1 substituents, confirming that the nitro group on the phenyl ring enhances antibacterial potency relative to the unsubstituted phenyl analog [1].
Antibacterial SARClass-level
1-Nitrophenylisoquinoline derivatives showed higher reported activity vs 1-phenyl analogs against Bacillus subtilis
1-Nitrophenylisoquinoline derivatives: higher degree of activity
Comparator Or Baseline
1-Phenylisoquinoline derivatives: lower activity
Quantified Difference
Qualitative enhancement (higher degree)
Conditions
Antimicrobial evaluation against Bacillus subtilis; 1-substituted isoquinoline-5,8-diones with 7-amino or 6-(alkylamino) groups
Why This Matters
The structure-activity relationship demonstrates that incorporating the 1-nitro pharmacophore into isoquinoline scaffolds enhances antimicrobial potency, supporting the selection of 1-nitroisoquinoline as a privileged starting material for antibacterial agent development.
[1] Rao, K. V.; Beach, J. W. Streptonigrin and Related Compounds. 5. Synthesis and Evaluation of Some Isoquinoline Analogues. J. Med. Chem. 1991, 34 (6), 1871-1879. View Source
1-Nitroisoquinoline: Research and Industrial Application Scenarios
Synthesis of 1-Substituted Derivatives via Nucleophilic Substitution
The 1-position carbon of 1-nitroisoquinoline exhibits nucleophilic activity due to the combined electronic effects of the ring nitrogen and the nitro group, enabling substitution of the nitro group with various nucleophiles [1]. This reactivity makes 1-nitroisoquinoline a strategic building block for synthesizing 1-amino, 1-alkoxy, and 1-thio-substituted isoquinoline derivatives [1]. The DMSO/Ac2O/KNO2 one-step protocol [2] further ensures scalable procurement of the starting material.
Low-Temperature Solid-Phase Synthesis and Melt Reactions
With a melting point of 65-66 °C [1]—approximately 41-43 °C lower than the 5-nitro isomer [2]—1-nitroisoquinoline is suitable for solvent-free melt reactions and low-temperature solid-phase synthesis protocols. This thermal property enables reaction conditions that are energetically favorable and compatible with thermally sensitive reagents, expanding the compound's utility in process chemistry applications where high-melting analogs are impractical.
Aqueous and Biphasic Reaction Medium Development
The quantifiable aqueous solubility of 0.8 g/L at 25 °C [1] provides a defined baseline for designing biphasic and aqueous-organic reaction systems. This moderate solubility facilitates phase-transfer catalysis and enables reduction of organic solvent consumption in large-scale syntheses, aligning with green chemistry principles and cost-reduction objectives in industrial process development.
Orthogonal Protection in Multistep Heterocyclic Synthesis
The confirmed inertness of 1-nitroisoquinoline toward amination under liquid ammonia/potassium permanganate conditions [1], contrasted with the reactivity of 5- and 8-nitroisoquinoline isomers [1], enables orthogonal protection strategies. In multistep synthetic sequences where selective derivatization of other nitroisoquinoline moieties is required, 1-nitroisoquinoline remains stable, preventing undesired side reactions and improving overall yield and purity.
Application
Selection Property
Validation Focus
1-Substituted derivative synthesis
C-1 electrophilicity from nitro activation
Nucleophilic substitution scope verification
Low-temperature solid-phase synthesis
Thermal profile supporting melt-phase protocols
Melt-processing compatibility and reagent stability
Aqueous and biphasic reaction design
Measurable aqueous solubility baseline
Phase-transfer efficiency and solvent reduction
Orthogonal protection strategies
Amination inertness under NH3/KMnO4 conditions
Cross-reactivity screening in multistep sequences
[1] Ochiai, E.; et al. On 1-Nitroisoquinoline. Yakugaku Zasshi 1967, 87 (11), 1342-1345. View Source
[2] Baik, W.; Yun, S.; Rhee, J. U.; Russell, G. A. DMSO–Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1-Nitroisoquinolines under Mild Conditions. J. Chem. Soc. Perkin Trans. 1 1996, 1777. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.